molecular formula C24H22N2O2S B11455750 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11455750
M. Wt: 402.5 g/mol
InChI Key: BFVPYMCQQGIXHE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the propan-2-yloxy group, showing different biological activity.

    4-(1,3-benzothiazol-2-yl)aniline: Contains an aniline group instead of the benzamide moiety.

    2-(1,3-benzothiazol-2-yl)phenol: Features a phenol group, leading to different chemical reactivity.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzothiazole and benzamide functionalities makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H22N2O2S/c1-15(2)28-19-11-8-17(9-12-19)23(27)25-20-13-10-18(14-16(20)3)24-26-21-6-4-5-7-22(21)29-24/h4-15H,1-3H3,(H,25,27)

InChI Key

BFVPYMCQQGIXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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